BenchChemオンラインストアへようこそ!

Glyburide Impurity E

Analytical Method Development RP-HPLC Pharmaceutical Impurity Profiling

Glyburide Impurity E (CAS 57334-89-1) is the EP-specified impurity (EP Monograph 0718) of Glibenclamide—chemically 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide (MW 528.4). Unlike Impurity A, it bears a dichloro-substituted methoxybenzamide core, yielding unique chromatographic behavior (RRT 1.65, UV λmax 300 nm) and an unambiguous dichloro isotopic signature by LC-MS. Procure this reference standard with full EP/USP traceability, comprehensive COA (HPLC, NMR, MS), and validated purity for ICH Q2(R1)-compliant method development, system suitability testing, and QC release. Mitigate regulatory risk in ANDA/DMF filings by using the correct, pharmacopoeia-defined impurity standard—not an interchangeable surrogate.

Molecular Formula C23H27Cl2N3O5S
Molecular Weight 528.46
CAS No. 57334-89-1
Cat. No. B600859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyburide Impurity E
CAS57334-89-1
Synonyms3,5-Dichloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide;  UR 623;  3-Chloro Glyburide
Molecular FormulaC23H27Cl2N3O5S
Molecular Weight528.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
InChIInChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30)
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Glyburide Impurity E (CAS 57334-89-1): Technical Specifications and Regulatory Classification for Pharmaceutical Procurement


Glyburide Impurity E (CAS 57334-89-1), also designated as Glibenclamide EP Impurity E or 3-Chloro Glyburide, is a structurally defined process-related impurity of the second-generation sulfonylurea antidiabetic agent Glyburide (Glibenclamide) [1]. Its molecular formula is C₂₃H₂₇Cl₂N₃O₅S with a computed molecular weight of 528.4 g/mol [2]. Chemically, it is 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, distinguished from the parent drug by the presence of a second chlorine atom at the 3-position of the methoxybenzamide moiety [2]. This compound is explicitly recognized in the European Pharmacopoeia (EP) monographs for Glibenclamide as a specified impurity, and certified reference standards are commercially available with EP and USP traceability for use in analytical method development, method validation (AMV), and quality control (QC) applications [3].

Glyburide Impurity E (CAS 57334-89-1): Why In-Class Impurity Reference Standards Cannot Be Interchanged


Glyburide impurity reference standards are not interchangeable due to fundamental differences in chemical identity, chromatographic behavior, and regulatory designation across the impurity profile. Glyburide Impurity E (CAS 57334-89-1, C₂₃H₂₇Cl₂N₃O₅S, MW 528.4 g/mol) is chemically and analytically distinct from other specified impurities such as Glyburide Impurity A (CAS 16673-34-0, C₁₆H₁₇ClN₂O₄S, MW 368.84 g/mol) [1]. Impurity E incorporates a dichloro-substituted methoxybenzamide moiety absent in Impurity A, resulting in divergent physicochemical properties including molecular weight, LogP, and spectroscopic signatures [2]. Critically, these compounds exhibit different relative retention times (RRTs) under validated RP-HPLC conditions—Impurity E elutes at 1.65 RRT in sulfonamide intermediate profiling methods, whereas Impurity A demonstrates a distinct retention profile requiring independent method verification [3]. Regulatory frameworks such as the EP monograph for Glibenclamide explicitly differentiate these impurities, and substitution of one reference standard for another invalidates analytical method specificity, compromises system suitability, and may lead to failed regulatory submissions including ANDA and DMF filings [4].

Glyburide Impurity E (CAS 57334-89-1): Quantitative Comparative Evidence for Scientific Selection


Glyburide Impurity E vs. Impurity A: Molecular Weight Differentiation for HPLC Method Specificity

Glyburide Impurity E has a molecular weight of 528.4 g/mol, which is 43.3% greater than that of Glyburide Impurity A (368.84 g/mol) [1][2]. This substantial mass differential directly impacts chromatographic retention behavior and mass spectrometric detection parameters. Additionally, Impurity E contains two chlorine atoms (Cl₂) versus a single chlorine atom in Impurity A, resulting in a distinctive isotopic pattern that can be leveraged for unambiguous LC-MS identification [1].

Analytical Method Development RP-HPLC Pharmaceutical Impurity Profiling

Glyburide Impurity E: Validated Relative Retention Time (RRT) for RP-HPLC Method Development

A reproducible isolation method using reverse-phase preparative HPLC established that Glyburide Impurity E elutes at a relative retention time (RRT) of 1.65 in the sulfonamide intermediate stage of Glyburide API synthesis [1]. This value was determined using a Luna C8 column (10 µm, 250 mm × 21.2 mm) with acetonitrile:water (70:30 % v/v) as mobile phase at a flow rate of 8 mL/min, with UV detection at 300 nm [1].

Preparative HPLC Relative Retention Time Sulfonamide Intermediate Analysis

Glyburide Impurity E: Chromatographic Separation Resolution Under ICH-Validated RP-HPLC Conditions

An ICH-validated RP-HPLC method developed for glyburide tablet formulations demonstrates baseline separation of Glyburide Impurity E from the parent API and other related substances, with retention time approximately 25.6 minutes [1]. The method employs an Inertsil C8 column (250 × 4.0 mm, 5.0 µm) with buffer pH 5.3:acetonitrile (60:40 % v/v) mobile phase and UV detection at 230 nm, achieving linearity from LOQ to 200% impurity concentration and specificity confirmed under acid hydrolysis, oxidative, photolytic, and thermal stress conditions [1].

ICH Method Validation Stability-Indicating Assay Glyburide Tablet Analysis

Glyburide Impurity E: UV Detection Optimization at 300 nm for Enhanced Sensitivity

Glyburide Impurity E exhibits a UV absorption maximum at 300 nm, as identified during preparative HPLC isolation studies [1]. This λmax differs from the 230 nm detection wavelength typically employed for Glyburide API and other related compounds in standard pharmacopoeial methods [2], enabling wavelength-switching strategies that can enhance detection sensitivity for this specific impurity while minimizing interference from co-eluting matrix components.

UV Spectrophotometry Preparative HPLC Impurity Isolation

Glyburide Impurity E: Regulatory Compliance and Traceability to EP/USP Pharmacopoeial Standards

Glyburide Impurity E reference standards are supplied with comprehensive Certificates of Analysis (CoA) including HPLC purity (typically ≥98%), NMR (¹H and ¹³C), and MS characterization data, with documented traceability to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) primary standards [1]. Unlike non-pharmacopoeial impurities that lack regulatory recognition, Impurity E is explicitly designated in EP monograph 0718 for Glibenclamide, making it a mandatory reference standard for ANDA and DMF submissions to the FDA and EMA [2].

Regulatory Compliance Pharmacopoeial Traceability ANDA Submission

Glyburide Impurity E (CAS 57334-89-1): Priority Research and Industrial Application Scenarios


ANDA and DMF Regulatory Submission Support: EP-Compliant Impurity Profiling

Glyburide Impurity E (CAS 57334-89-1) is an EP-designated specified impurity required for Glibenclamide impurity profiling per EP monograph 0718. Procurement of this reference standard with full pharmacopoeial traceability and comprehensive analytical characterization (HPLC, NMR, MS) supports ANDA and DMF submissions to the FDA and EMA, satisfying regulatory expectations for identification and quantification of known impurities in drug substance and drug product . Use of EP-traceable Impurity E standards mitigates the risk of regulatory deficiency citations related to incomplete impurity characterization, as the standard meets explicit identification criteria defined in the European Pharmacopoeia [1].

Analytical Method Development and Validation: System Suitability and Specificity Testing

The established relative retention time (RRT 1.65 under specified RP-HPLC conditions) and UV absorption maximum (300 nm) of Glyburide Impurity E enable laboratories to develop and validate stability-indicating analytical methods with demonstrated specificity [2]. The compound can serve as a system suitability marker for method robustness testing and as a reference for peak identification in impurity profiling workflows. Method validation studies utilizing Impurity E reference standards can be conducted per ICH Q2(R1) guidelines with linearity demonstrated from LOQ to 200% impurity concentration [3].

Sulfonamide Intermediate Quality Control in Glyburide API Manufacturing

During the sulfonamide intermediate stage of Glyburide API synthesis, Glyburide Impurity E is detectable at RRT 1.65 using preparative HPLC with UV detection at 300 nm [2]. This application scenario involves in-process quality control monitoring to ensure that the impurity level remains below specified thresholds before proceeding to subsequent synthetic steps. Isolation methods using preparative HPLC with acetonitrile:water (70:30 v/v) mobile phase at 8 mL/min flow rate have been validated for this purpose, enabling impurity removal or acceptance based on quantifiable thresholds [2].

Comparative Impurity Identification: Orthogonal Confirmation via LC-MS

The molecular weight differential between Glyburide Impurity E (528.4 g/mol) and other Glyburide impurities such as Impurity A (368.84 g/mol) enables unambiguous identification via LC-MS through both mass-to-charge ratio and distinctive dichloro isotopic pattern (Cl₂) [4]. This application scenario is particularly valuable in troubleshooting analytical methods where chromatographic co-elution of impurities is suspected, as orthogonal mass spectrometric detection can confirm peak identity independent of retention time, reducing false-positive or false-negative impurity identification during QC release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyburide Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.